molecular formula C19H22N2O B1679928 Tombozine CAS No. 604-99-9

Tombozine

Cat. No. B1679928
CAS RN: 604-99-9
M. Wt: 294.4 g/mol
InChI Key: VXTDUGOBAOLMED-JBIYAAMQSA-N
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Description

Tombozine is a natural product found in Alstonia yunnanensis, Vinca difformis, and other organisms . It is an alkaloid with the molecular formula C19H22N2O .


Molecular Structure Analysis

Tombozine has a molecular weight of 294.4 g/mol . Its IUPAC name is (15-ethylidene-3,17-diazapentacyclo [12.3.1.0 2,10 .0 4,9 .0 12,17 ]octadeca-2 (10),4,6,8-tetraen-13-yl)methanol . The InChI and Canonical SMILES representations provide more details about its structure .


Physical And Chemical Properties Analysis

Tombozine has a molecular weight of 294.4 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 294.173213330 g/mol . The topological polar surface area is 39.3 Ų .

Scientific Research Applications

Tombozine is an organic compound, specifically an alkaloid, found in certain plant species . It’s typically stored in desiccated conditions at -20°C .

In terms of its applications, Tombozine has been found to have a sedative effect in mice and to lower blood pressure in some domesticated animals . This suggests that it could potentially be used in the field of veterinary medicine or animal research. However, more research would be needed to confirm these applications and to explore other potential uses of Tombozine.

Safety And Hazards

The safety data sheet for Tombozine suggests that in case of exposure, immediate medical attention is required . It also provides guidelines for handling accidental release and fire-fighting measures .

properties

IUPAC Name

(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTDUGOBAOLMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Record name Normacusine B
Source Wikipedia
URL https://en.wikipedia.org/wiki/Normacusine_B
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Epinormacusine B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
A Quevauviller, Y Takenaka - Journal de Physiologie, 1962 - europepmc.org
[Physiological effects of tombozine, alkaloid from Diplorrhyncus mossambicensis-Benth-Apocynacea]. - Abstract - Europe PMC … [Physiological effects of tombozine, alkaloid from Diplorrhyncus …
Number of citations: 6 europepmc.org
Z Votický, L Jahodář, MP Cava - Collection of Czechoslovak …, 1977 - cccc.uochb.cas.cz
… Affinine, akuammidine, condurine, tombozine, voacamine and vobasine were isolated from … In the pH 6·5 portion alkaloids tombozine, affinine and geissoschizol were identified; the …
Number of citations: 21 cccc.uochb.cas.cz
GR Ebede, JN Mbing, AB Nama, N Shehla… - Biochemical Systematics …, 2022 - Elsevier
… A (1) and B (2), together with three known compounds: 2α,3α,23-trihydroxyursa-12,20(30)-dien-28-oic acid (3), 2α,3β, 23-trihydroxyursa-12,5(6)-dien-28-oic acid (4), and tombozine (5). …
Number of citations: 2 www.sciencedirect.com
K Biemann, AL Burlingame, D Stauffacher - Tetrahedron Letters, 1962 - Elsevier
Recently, a number of alkaloids were isolated2 by one of us (DS) from Diplorrhynchus condylocarpon (Muell. Arg.), Among them were yohimbine, S-yohimbine, tombozine and …
Number of citations: 18 www.sciencedirect.com
H Rapoport, RE Moore - The Journal of Organic Chemistry, 1962 - ACS Publications
… (Ill) are compared with those of normacusine-B,4 desformoakuammidinol,6 and tombozine,6 all of which have structure III. Acetylation of III gave O-acetylvellosiminol (IV), and the …
Number of citations: 59 pubs.acs.org
TS Tulyaganov, AM Nigmatullaev - Chemistry of natural …, 2000 - cabdirect.org
The alkaloids vincamine, akuammicine, reserpine, majdine, reserpinine, vinerine, ervine, vineridine, tombozine, vincamajine, vincanine and vincanidine were isolated during flowering …
Number of citations: 9 www.cabdirect.org
DA Rakhimov, MR Sharipov, KN Aripov… - Chemistry of Natural …, 1970 - Springer
By separating the total alkaloids ofV.erecta according to their basicities in an APS, in addition to bases known previously we have isolated ervincidine, apovincamine, (+)-…
Number of citations: 10 link.springer.com
DA Rakhimov, VM Malikov, SY Yunusov - Chemistry of Natural …, 1967 - Springer
The first base with mp 248-249 C, in] D-13.5 (c 2.30; chloroform) has a UV spectrum characteristic for indoline bases:)'max (in ethanol): 246 and 295 mg (log~ 3.39, a. a0). Its IR …
Number of citations: 12 link.springer.com
M Tulp, L Bohlin - Trends in pharmacological sciences, 2002 - cell.com
Prospecting the full biodiversity of nature to find leads for new drugs is not necessary. Because finding leads is aimed at identifying biological activity, structure is of secondary …
Number of citations: 130 www.cell.com
JA Joule - Chemistry of Heterocyclic Compounds: Indoles, Part …, 1983 - Wiley Online Library
This chapter contains sections titled: The Akuammidine Group: Alkaloids with a 5, 16 Bond The Quebrachidine Group: Alkaloids with a 5, 16 Bond and a 7, 17 Bond Chemical …
Number of citations: 6 onlinelibrary.wiley.com

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